molecular formula C11H16N2 B11913297 ((5,6,7,8-Tetrahydronaphthalen-2-yl)methyl)hydrazine CAS No. 51421-36-4

((5,6,7,8-Tetrahydronaphthalen-2-yl)methyl)hydrazine

Cat. No.: B11913297
CAS No.: 51421-36-4
M. Wt: 176.26 g/mol
InChI Key: PCMKHXJELWVAJX-UHFFFAOYSA-N
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Description

((5,6,7,8-Tetrahydronaphthalen-2-yl)methyl)hydrazine is an organic compound that belongs to the class of hydrazines It is characterized by the presence of a tetrahydronaphthalene ring system attached to a hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((5,6,7,8-Tetrahydronaphthalen-2-yl)methyl)hydrazine typically involves the reaction of 5,6,7,8-tetrahydronaphthalene with hydrazine derivatives. One common method involves the reaction of 5,6,7,8-tetrahydronaphthalene-2-carbaldehyde with hydrazine hydrate in ethanol under reflux conditions . The reaction proceeds through the formation of a hydrazone intermediate, which is subsequently reduced to yield the desired hydrazine compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

((5,6,7,8-Tetrahydronaphthalen-2-yl)methyl)hydrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azines or other nitrogen-containing heterocycles.

    Reduction: Reduction reactions can yield amines or other reduced derivatives.

    Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, leading to the formation of substituted hydrazines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions include azines, amines, and various substituted hydrazines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry

In chemistry, ((5,6,7,8-Tetrahydronaphthalen-2-yl)methyl)hydrazine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.

Biology and Medicine

The compound has shown potential in medicinal chemistry, particularly in the development of anticancer agents. Studies have demonstrated its ability to inhibit the growth of certain cancer cell lines, making it a promising candidate for further investigation .

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and structural features make it suitable for the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of ((5,6,7,8-Tetrahydronaphthalen-2-yl)methyl)hydrazine involves its interaction with cellular targets, leading to the inhibition of key enzymes or signaling pathways. For example, in cancer cells, the compound may interfere with DNA replication or repair mechanisms, ultimately leading to cell death. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

    (5,6,7,8-Tetrahydronaphthalen-2-yl)amine: This compound is structurally similar but lacks the hydrazine moiety.

    2-Naphthol, 5,6,7,8-tetrahydro-: Another related compound with a hydroxyl group instead of a hydrazine group.

Uniqueness

((5,6,7,8-Tetrahydronaphthalen-2-yl)methyl)hydrazine is unique due to the presence of both the tetrahydronaphthalene ring and the hydrazine moiety. This combination imparts distinct chemical reactivity and biological activity, setting it apart from other similar compounds .

Properties

CAS No.

51421-36-4

Molecular Formula

C11H16N2

Molecular Weight

176.26 g/mol

IUPAC Name

5,6,7,8-tetrahydronaphthalen-2-ylmethylhydrazine

InChI

InChI=1S/C11H16N2/c12-13-8-9-5-6-10-3-1-2-4-11(10)7-9/h5-7,13H,1-4,8,12H2

InChI Key

PCMKHXJELWVAJX-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)CNN

Origin of Product

United States

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